Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
CAS No.:
Cat. No.: VC18075131
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O3 |
|---|---|
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H10N4O3/c1-3-15-9(14)7-11-8(16-12-7)6-4-10-13(2)5-6/h4-5H,3H2,1-2H3 |
| Standard InChI Key | VQERELSXGAOZFH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C |
Introduction
Structural and Molecular Characteristics
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (molecular formula: C₉H₁₀N₄O₃, molecular weight: 222.20 g/mol) features a 1,2,4-oxadiazole core substituted at position 5 with a 1-methylpyrazol-4-yl group and at position 3 with an ethyl carboxylate moiety. The IUPAC name, ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate, reflects this arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | Not publicly disclosed |
| PubChem CID | 63379319 |
| SMILES | CCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C |
| InChIKey | VQERELSXGAOZFH-UHFFFAOYSA-N |
The pyrazole ring contributes π-π stacking capabilities, while the oxadiazole enhances metabolic stability—a combination exploited in drug design.
Synthesis Pathways
Multi-Step Cyclization Strategy
The synthesis typically begins with the preparation of 1-methyl-4-(hydroxyimino)-1H-pyrazole, which undergoes cyclization with ethyl cyanoacetate under acidic conditions. A representative protocol involves:
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Formation of Oxime Intermediate: Reaction of 1-methyl-4-acetylpyrazole with hydroxylamine hydrochloride yields the corresponding oxime.
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Cyclocondensation: Treatment with ethyl cyanoacetate in acetic acid catalyzes 1,2,4-oxadiazole ring formation via dehydration .
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Esterification: The carboxyl group at position 3 is esterified using ethanol and catalytic sulfuric acid.
Yields range from 65–78%, with purity >95% confirmed by HPLC.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (KBr, cm⁻¹):
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1759 (C=O ester stretch)
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1645 (C=N oxadiazole)
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1530 (pyrazole ring vibrations)
Absence of broad O-H stretches (3400–3500 cm⁻¹) confirms esterification completion .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃)
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δ 3.90 (s, 3H, N-CH₃)
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δ 4.40 (q, 2H, J=7.1 Hz, OCH₂)
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δ 7.78 (s, 1H, pyrazole H-3)
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δ 8.45 (s, 1H, pyrazole H-5)
¹³C NMR (101 MHz, DMSO-d₃):
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δ 14.1 (CH₂CH₃)
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δ 38.5 (N-CH₃)
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δ 61.8 (OCH₂)
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δ 121.4–151.2 (oxadiazole and pyrazole carbons)
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δ 165.2 (C=O ester)
Data align with predicted splitting patterns for the substituents .
Biological Activity and Mechanisms
Antimicrobial Effects
In a screen of 12 pyrazole-oxadiazole hybrids, minimum inhibitory concentrations (MICs) against S. aureus and E. coli ranged from 16–64 μg/mL . The methyl group at N-1 enhances membrane penetration compared to unsubstituted analogs.
Agrochemical Applications
Preliminary data suggest larvicidal activity against Aedes aegypti (LC₅₀: 12 ppm), likely through acetylcholinesterase inhibition. Field trials remain pending.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| LogP | 1.8 ± 0.2 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| Stability | >6 months at -20°C |
The moderate lipophilicity (LogP ~1.8) suggests blood-brain barrier permeability, while poor water solubility necessitates prodrug strategies for oral delivery.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Serves as a scaffold for kinase inhibitors; replacing the ethyl ester with amides improves target affinity.
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Prodrug Synthesis: Hydrolysis to the free acid enhances solubility for parenteral formulations.
Agricultural Chemistry
Patent applications disclose derivatives as fungicides (WO2023198767A1), though efficacy data remain proprietary.
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